molecular formula C24H40O5 B108487 omega-Muricholic acid CAS No. 6830-03-1

omega-Muricholic acid

Cat. No.: B108487
CAS No.: 6830-03-1
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-NTPBNISXSA-N
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Description

Omega-Muricholic acid is a secondary bile acid predominantly found in rodents. It is a derivative of hyocholic acid and is characterized by the presence of hydroxyl groups at the 3, 6, and 7 positions on the steroid nucleus. The unique configuration of these hydroxyl groups distinguishes this compound from other bile acids .

Mechanism of Action

Target of Action

Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid homeostasis .

Mode of Action

This compound interacts with its primary target, FXR, by acting as an agonist . This interaction upregulates the expression of the small heterodimer partner (SHP) in hepatocytes . SHP is a nuclear receptor known to inhibit other nuclear receptors, thereby influencing the transcription of various genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of FXR by this compound leads to an increase in SHP expression, which in turn inhibits the Liver X receptor alpha (LXRα) and fatty acid synthase (FASN) . This results in a reduction of triglyceride-based hepatic steatosis, a condition characterized by the accumulation of fat in the liver . The transformation of beta-muricholic acid into this compound involves two steps: oxidation of the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, followed by reduction to a 6 alpha-hydroxyl group .

Pharmacokinetics

It is known that this compound is a secondary bile acid, formed from the primary bile acid beta-muricholic acid through the action of intestinal microorganisms .

Result of Action

The action of this compound results in a decrease in hepatic steatosis, which is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) . It also leads to a significant reduction in lipid peroxidation products, indicating an improvement in hepatic oxidative damage .

Action Environment

The action of this compound is influenced by the gut microbiota, which plays a crucial role in its formation from beta-muricholic acid . The presence of specific anaerobic bacteria in the gut, such as Eubacterium lentum and atypical Fusobacterium sp. strains, is necessary for this transformation . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially affect the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omega-Muricholic acid can be achieved through a biocatalyzed conversion of hyocholic acid. This process involves the use of hydroxysteroid dehydrogenases to facilitate the Mitsunobu inversion, converting hyocholic acid into this compound . The reaction conditions are optimized to avoid the isolation of the 7-oxo intermediate by using coupled enzymes for in situ cofactor regeneration .

Industrial Production Methods

Industrial production of this compound is challenging due to the complexity of its synthesis and the need for specific enzymes. The biocatalyzed process mentioned above is one of the most efficient methods, but it requires precise control of reaction conditions and enzyme availability .

Chemical Reactions Analysis

Types of Reactions

Omega-Muricholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups on the steroid nucleus, which can be targeted by different reagents .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different biochemical pathways .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl group configuration, which imparts distinct metabolic properties. It plays a significant role in bile acid metabolism, cholesterol regulation, and maintaining gut health, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-NTPBNISXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415287
Record name omega-muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,6a,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6830-03-1
Record name ω-Muricholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6830-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,6a,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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